molecular formula C11H11NO3S B1609715 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile CAS No. 32083-50-4

3-Ethoxy-2-(phenylsulfonyl)acrylonitrile

Cat. No.: B1609715
CAS No.: 32083-50-4
M. Wt: 237.28 g/mol
InChI Key: PUKBSEPGZUQYAT-UHFFFAOYSA-N
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Description

3-Ethoxy-2-(phenylsulfonyl)acrylonitrile is an organic compound with the molecular formula C11H11NO3S and a molecular weight of 237.28 g/mol It is characterized by the presence of an ethoxy group, a phenylsulfonyl group, and an acrylonitrile moiety

Chemical Reactions Analysis

3-Ethoxy-2-(phenylsulfonyl)acrylonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, tetrahydrofuran, and various catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Ethoxy-2-(phenylsulfonyl)acrylonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile involves its interaction with various molecular targets, depending on the specific application. In coupling reactions, for example, it participates in the formation of carbon-carbon bonds through the Suzuki–Miyaura mechanism, which involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar compounds to 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile include:

  • 3-Methoxy-2-(phenylsulfonyl)acrylonitrile
  • 3-Ethoxy-2-(methylsulfonyl)acrylonitrile
  • 3-Ethoxy-2-(phenylsulfonyl)propionitrile

These compounds share structural similarities but differ in the substituents attached to the acrylonitrile moiety. The unique combination of the ethoxy and phenylsulfonyl groups in this compound contributes to its distinct chemical properties and reactivity .

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-ethoxyprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-2-15-9-11(8-12)16(13,14)10-6-4-3-5-7-10/h3-7,9H,2H2,1H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKBSEPGZUQYAT-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C#N)S(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C#N)/S(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-2-(phenylsulfonyl)acrylonitrile

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